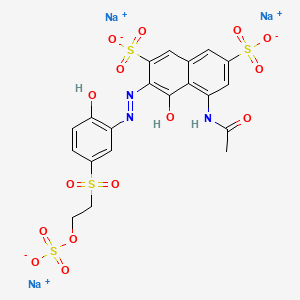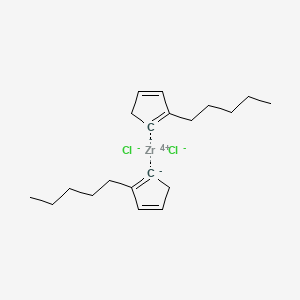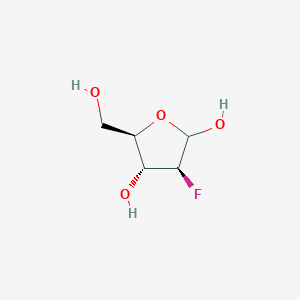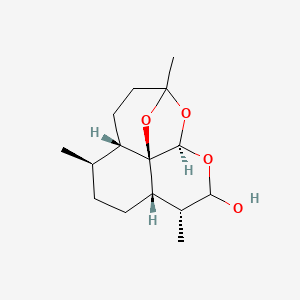
FLUORESCEIN-5(6)-CARBOXAMIDOCAPROIC ACID N-SUCCINIMIDYL ESTER
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FLUORESCEIN-5(6)-CARBOXAMIDOCAPROIC ACID N-SUCCINIMIDYL ESTER is a derivative of fluorescein, a widely used fluorescent dye. This compound is particularly valuable in biochemical and medical research due to its ability to label proteins, nucleic acids, and other biomolecules with high specificity and sensitivity. The compound is known for its strong fluorescence, which makes it an excellent tool for various fluorescence-based assays and imaging techniques.
作用机制
Target of Action
Fluorescein-5(6)-Carboxamidocaproic Acid N-Succinimidyl Ester, also known as NHS-Fluorescein, is primarily used to label antibodies and other probes . Its primary targets are the primary amines (lysine side chains) present in these proteins .
Mode of Action
NHS-Fluorescein is activated with the N-hydroxy-succinimidyl-ester (NHS ester) functional group . This functional group reacts with primary amines at pH 7.0 to 9.0 . Compared to FITC, the NHS-ester derivative has greater specificity toward primary amines in the presence of other nucleophiles and results in a more stable linkage following labeling .
Biochemical Pathways
The biochemical pathways affected by NHS-Fluorescein are those involved in protein labeling and detection. The fluorescein moiety of the compound allows for detection in fluorescence microscopy, flow cytometry, and immunofluorescence-based assays such as Western blotting and ELISA .
Pharmacokinetics
It is soluble in dmf or dmso , which can impact its availability for reactions.
Result of Action
The result of NHS-Fluorescein’s action is the stable labeling of antibodies or other proteins with a fluorescein moiety . This allows for the detection of these proteins in various assays, including fluorescence microscopy, flow cytometry, and immunofluorescence-based assays .
Action Environment
The action of NHS-Fluorescein can be influenced by environmental factors such as pH and the presence of other nucleophiles . The reaction of NHS-Fluorescein with primary amines occurs at pH 7.0 to 9.0 . Additionally, the presence of other nucleophiles can impact the specificity of NHS-Fluorescein for primary amines .
生化分析
Biochemical Properties
Fluorescein-5(6)-Carboxamidocaproic Acid N-Succinimidyl Ester efficiently labels antibodies and other purified proteins at primary amines (lysine side chains) . The compound interacts with these biomolecules through its N-hydroxy-succinimidyl-ester (NHS ester) functional group .
Cellular Effects
The effects of this compound on cells are primarily observed through its role as a fluorescent label. It does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Instead, it allows for the visualization and tracking of labeled biomolecules within the cell .
Molecular Mechanism
This compound exerts its effects at the molecular level through its NHS ester functional group, which reacts with primary amines at pH 7.0 to 9.0 . This reaction results in a stable linkage following labeling .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its stability as a fluorescent label. The compound is stable and does not degrade significantly over time .
Metabolic Pathways
This compound does not participate in metabolic pathways. Its primary function is as a labeling agent for biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are determined by the biomolecules it is attached to. It does not interact with transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound is determined by the biomolecules it is attached to. It does not contain any targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of FLUORESCEIN-5(6)-CARBOXAMIDOCAPROIC ACID N-SUCCINIMIDYL ESTER typically involves the reaction of fluorescein derivatives with N-hydroxysuccinimide (NHS) esters. The fluorescein derivative is first activated by reacting with NHS in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反应分析
Types of Reactions
FLUORESCEIN-5(6)-CARBOXAMIDOCAPROIC ACID N-SUCCINIMIDYL ESTER primarily undergoes substitution reactions. The NHS ester group reacts with primary amines on proteins, peptides, and other biomolecules, forming stable amide bonds .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC), dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Conditions: Room temperature, anhydrous environment, pH 7.0-9.0
Major Products
The major products of these reactions are fluorescein-labeled biomolecules, which retain the fluorescent properties of the parent compound. These labeled biomolecules are used in various analytical and diagnostic applications .
科学研究应用
FLUORESCEIN-5(6)-CARBOXAMIDOCAPROIC ACID N-SUCCINIMIDYL ESTER is extensively used in scientific research due to its versatile applications:
Chemistry: Used as a fluorescent tag for studying molecular interactions and reaction mechanisms.
Biology: Employed in fluorescence microscopy, flow cytometry, and immunofluorescence assays to label and visualize cellular components.
Medicine: Utilized in diagnostic assays, such as fluorescence polarization immunoassays (FPIA) and enzyme-linked immunosorbent assays (ELISA), to detect specific biomolecules in clinical samples.
Industry: Applied in the development of biosensors and diagnostic kits for various diseases
相似化合物的比较
Similar Compounds
- 5-Carboxyfluorescein N-succinimidyl ester
- 6-(Fluorescein-5(6)-carboxamido)hexanoic acid N-hydroxysuccinimide ester
- 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester
Uniqueness
FLUORESCEIN-5(6)-CARBOXAMIDOCAPROIC ACID N-SUCCINIMIDYL ESTER is unique due to its specific structure, which includes a seven-atom amino-hexanoyl spacer. This spacer reduces quenching effects and enhances the fluorescence signal when conjugated to biomolecules. Additionally, the compound’s high reactivity with primary amines and its stability make it a preferred choice for labeling applications .
属性
CAS 编号 |
114616-31-8 |
|---|---|
分子式 |
C31H26N2O10 |
分子量 |
586.55 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Potassium [1,1'-biphenyl]-2-yl sulfate](/img/structure/B1142336.png)






